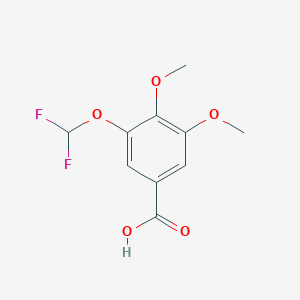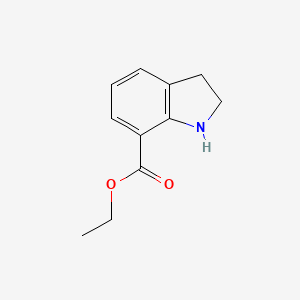
4-(Azidomethyl)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-1,2-benzenediamine is an organic compound that contains an azide functional group attached to a benzene ring with two amine groups
Preparation Methods
The synthesis of 4-(Azidomethyl)-1,2-benzenediamine typically involves the introduction of the azide group to a benzene ring that already contains amine groups. One common method involves the reaction of 4-(Chloromethyl)-1,2-benzenediamine with sodium azide in an appropriate solvent. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
4-(Azidomethyl)-1,2-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Cycloaddition: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like copper(I) for cycloaddition reactions. Major products formed from these reactions include nitro compounds, amines, and triazoles.
Scientific Research Applications
4-(Azidomethyl)-1,2-benzenediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1,2-benzenediamine involves the reactivity of the azide group. The azide group can release nitrogen gas upon activation, forming highly reactive nitrenes. These nitrenes can then react with various substrates, leading to the formation of new chemical bonds. This reactivity is particularly useful in the formation of triazoles through cycloaddition reactions, which are widely used in chemical biology and materials science .
Comparison with Similar Compounds
4-(Azidomethyl)-1,2-benzenediamine can be compared with other azido compounds such as:
4-(Azidomethyl)benzaldehyde: Similar in structure but contains an aldehyde group instead of amine groups.
5-(Azidomethyl)-1H-tetrazole: Contains a tetrazole ring instead of a benzene ring.
4-(Azidomethyl)-1,1’-biphenyl-2-yl: Contains a biphenyl structure instead of a single benzene ring.
Properties
CAS No. |
79544-33-5 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-(azidomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N5/c8-6-2-1-5(3-7(6)9)4-11-12-10/h1-3H,4,8-9H2 |
InChI Key |
LYKWJPTVBVMUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)



![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)




![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
